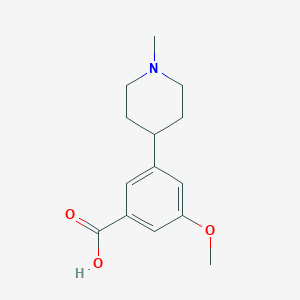
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is an organic compound with a complex structure that includes a methoxy group, a piperidinyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-methoxybenzoic acid with 1-methylpiperidine under specific conditions to introduce the piperidinyl group. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid derivatives, while reduction of the carboxylic acid group may produce alcohols or aldehydes.
Scientific Research Applications
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The piperidinyl group may interact with receptors or enzymes, modulating their activity. The methoxy and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(1-methylpiperidin-4-yl)benzoic acid: Similar structure but with different positioning of the methoxy group.
3-(1-Methylpiperidin-4-yl)benzoic acid: Lacks the methoxy group, which may affect its chemical and biological properties.
3-Methoxybenzoic acid: Lacks the piperidinyl group, resulting in different reactivity and applications.
Uniqueness
3-Methoxy-5-(1-methylpiperidin-4-yl)benzoic acid is unique due to the presence of both the methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-methoxy-5-(1-methylpiperidin-4-yl)benzoic acid |
InChI |
InChI=1S/C14H19NO3/c1-15-5-3-10(4-6-15)11-7-12(14(16)17)9-13(8-11)18-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI Key |
KNHVGNDMVMUYHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


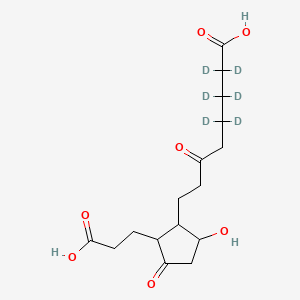

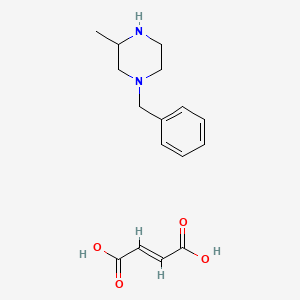
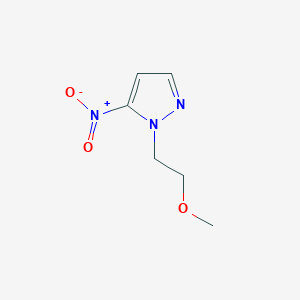


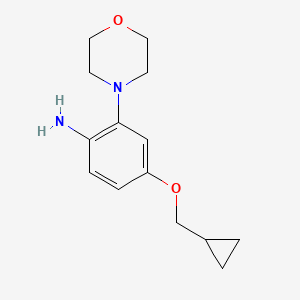
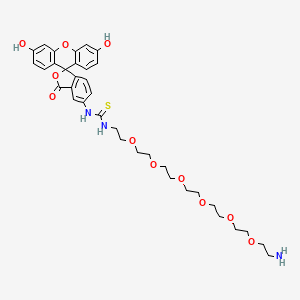
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
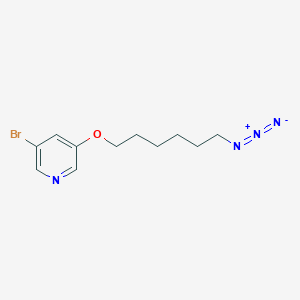
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13722003.png)

